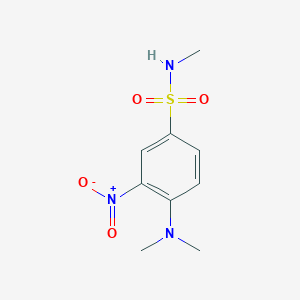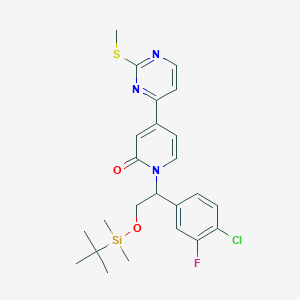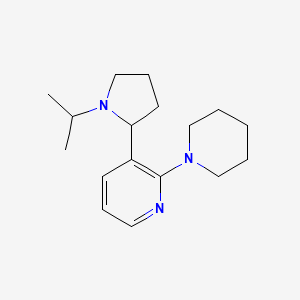
4-(dimethylamino)-N-methyl-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimetilamino)-N-metil-3-nitrobencenosulfonamida es un compuesto orgánico que presenta un grupo sulfonamida unido a un anillo de benceno sustituido con un grupo nitro y un grupo dimetilamino
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(dimetilamino)-N-metil-3-nitrobencenosulfonamida generalmente implica la nitración de un derivado de benceno sustituido con dimetilamino, seguida de reacciones de sulfonación y metilación. Una ruta sintética común incluye:
Sulfonación: La adición de un grupo sulfonamida utilizando ácido clorosulfónico u óxido de azufre.
Metilación: La metilación del grupo amino utilizando yoduro de metilo o sulfato de dimetilo en condiciones básicas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden incluir procesos de flujo continuo para garantizar la calidad y el rendimiento consistentes. Estos métodos a menudo utilizan sistemas automatizados para el control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(dimetilamino)-N-metil-3-nitrobencenosulfonamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reducción: El compuesto se puede oxidar para formar ácidos sulfónicos u otros derivados.
Sustitución: El grupo dimetilamino se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno con un catalizador de paladio.
Reducción: Permanganato de potasio u óxido de cromo (VI).
Sustitución: Agentes halogenantes como el cloro o el bromo.
Productos principales
Oxidación: Derivados de amina.
Reducción: Ácidos sulfónicos.
Sustitución: Derivados halogenados.
Aplicaciones Científicas De Investigación
4-(dimetilamino)-N-metil-3-nitrobencenosulfonamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para la preparación de diversos derivados.
Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad para interactuar con moléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(dimetilamino)-N-metil-3-nitrobencenosulfonamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que provoca efectos citotóxicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(dimetilamino)benzoico: Comparte el grupo dimetilamino pero carece de los grupos sulfonamida y nitro.
4-(dimetilamino)piridina: Contiene un anillo de piridina en lugar de un anillo de benceno.
4-(dimetilamino)cinamaldehído: Presenta una parte de cinamaldehído en lugar de un grupo sulfonamida.
Singularidad
4-(dimetilamino)-N-metil-3-nitrobencenosulfonamida es única debido a la combinación de sus grupos funcionales, que confieren una reactividad química y una actividad biológica distintas
Este artículo detallado proporciona una descripción general completa de 4-(dimetilamino)-N-metil-3-nitrobencenosulfonamida, que abarca su síntesis, reacciones químicas, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C9H13N3O4S |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
4-(dimethylamino)-N-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-10-17(15,16)7-4-5-8(11(2)3)9(6-7)12(13)14/h4-6,10H,1-3H3 |
Clave InChI |
RNJSHSJNYFFGPJ-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)




![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)
![Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B11826184.png)
![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)

![sodium;(2S,3R)-2-(carbamoylamino)-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-hydroxybutanamide](/img/structure/B11826214.png)

![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)
